1,2,3,4-Tetrahydro-1-nitrosoquinoline
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class in the group of isoquinoline alkaloids .
Synthesis Analysis
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . There has been considerable research interest towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications
Chemical Reactions and Synthesis
1,2,3,4-Tetrahydro-1-nitrosoquinoline has been used in various chemical reactions and syntheses. For instance, Sakane et al. (1974) demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinoline with base leads to the formation of 3,4-dihydroisoquinolines, a reaction that showcases its utility in organic synthesis (Sakane et al., 1974).
Biological Activity and Synthesis of Derivatives
Il’ina et al. (1976) noted that many derivatives of 1,2,3,4-tetrahydroquinoline, which is closely related to this compound, exhibit biological activities, such as pharmacological effects, insect repellents, and antibacterial and fungicidal properties (Il’ina et al., 1976).
Synthesis of Natural Products and Pharmaceuticals
Ruiz-Olalla et al. (2015) developed a method for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are biologically and pharmaceutically relevant, demonstrating the compound's role in the synthesis of complex natural products and drugs (Ruiz-Olalla et al., 2015).
Catalytic Applications
In a study by Watanabe et al. (1984), 1,2,3,4-tetrahydro-2-methylquinoline, related to this compound, was hydrogenated using formic acid in the presence of a ruthenium catalyst, indicating its potential use in catalysis (Watanabe et al., 1984).
Genotoxicity Studies
Downes et al. (2014) studied the mutagenic spectrum of 4-Nitroquinoline 1-oxide, a compound related to this compound, in Aspergillus nidulans, which is important for understanding its genotoxic effects (Downes et al., 2014).
Future Directions
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-1-nitrosoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative . THIQ derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to interact with the active site of enzymes like E. coli DNA gyrase , and are predicted to hinder the activity of SARS-CoV-2 3CLpro .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can hinder the protease activity of SARS-CoV-2 3CLpro . This interaction could potentially inhibit the replication of the virus, providing a basis for its potential use in antiviral therapies.
Biochemical Pathways
Thiq derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
The compound’s interaction with its targets leads to molecular and cellular effects that could potentially be harnessed for therapeutic purposes. For instance, its ability to hinder the protease activity of SARS-CoV-2 3CLpro suggests potential antiviral activity . Moreover, THIQ derivatives have been found to exhibit high selective cytotoxicity and NO-induction ability , indicating potential anticancer and anti-infective activities.
Biochemical Analysis
Biochemical Properties
It is known that THIQ based compounds, which include 1,2,3,4-Tetrahydro-1-nitrosoquinoline, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, THIQ based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
It is known that THIQ based compounds can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that THIQ based compounds can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that THIQ based compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that THIQ based compounds can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that THIQ based compounds can interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels
Transport and Distribution
It is known that THIQ based compounds can interact with various transporters or binding proteins . They can also affect the localization or accumulation of these compounds
Subcellular Localization
It is known that THIQ based compounds can be directed to specific compartments or organelles
Properties
IUPAC Name |
1-nitroso-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGKYZUQAMFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355823 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-44-5 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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